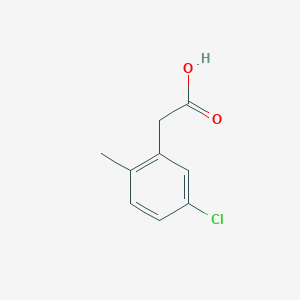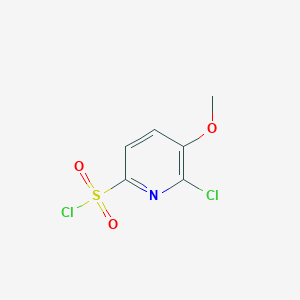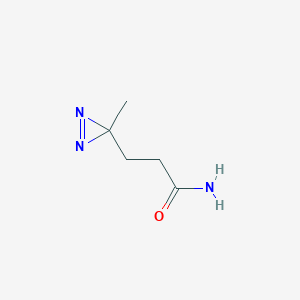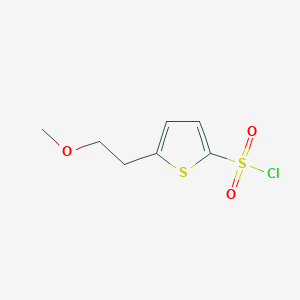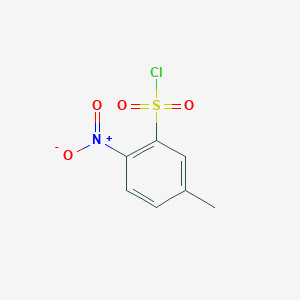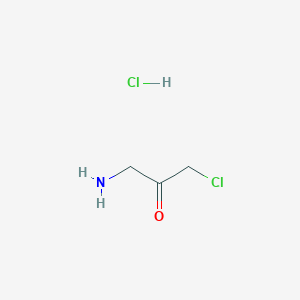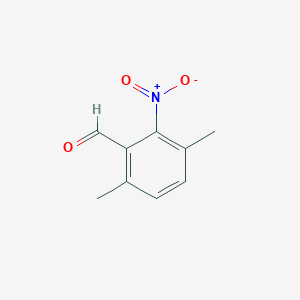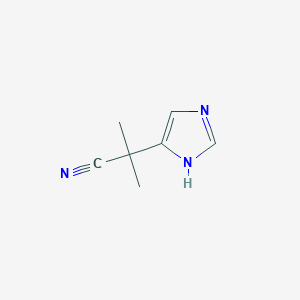
2-(1H-imidazol-5-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-5-yl)-2-methylpropanenitrile (IMMPN) is an organic compound with a unique structure, containing an imidazole ring and two nitrogen atoms. It is a versatile compound that has been used in a variety of scientific research applications, ranging from drug synthesis to enzyme inhibition. IMMPN has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
2-(1H-imidazol-5-yl)-2-methylpropanenitrile has a wide range of scientific research applications, including drug synthesis, enzyme inhibition, and cancer research. This compound has been used as a building block for the synthesis of a variety of drugs, including anticonvulsants, antipsychotics, and antidepressants. It has also been used to study enzyme inhibition, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile is not fully understood, but it is believed to act by binding to certain proteins and enzymes. This compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of drugs and other compounds. This compound has also been shown to bind to the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to the enzyme lipoxygenase (LOX), which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the growth of certain cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-imidazol-5-yl)-2-methylpropanenitrile has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. It also has a wide range of scientific research applications and can be used to study enzyme inhibition and cancer research. However, there are some limitations to this compound, such as its potential to cause adverse side effects and its potential to interact with other drugs and compounds.
Orientations Futures
There are a number of potential future directions for the use of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile. One potential direction is the use of this compound in drug synthesis, as it can be used as a building block for the synthesis of a variety of drugs. Another potential direction is the use of this compound in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound could be used to study enzyme inhibition, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Finally, this compound could be further studied for its potential to reduce the risk of cardiovascular disease.
Méthodes De Synthèse
2-(1H-imidazol-5-yl)-2-methylpropanenitrile can be synthesized through a variety of methods, including the condensation of 2-methylpropanenitrile and 1H-imidazole, the nitration of 1H-imidazole, and the reaction of 1H-imidazole with an alkyl halide. The condensation method is the most commonly used method, as it is simple and yields high yields of this compound. The nitration method is also used, but is not as efficient as the condensation method. The reaction of 1H-imidazole with an alkyl halide is the least efficient method, but can still be used to synthesize this compound.
Propriétés
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAPKYDDFHBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21150-00-5 |
Source


|
| Record name | 2-(1H-imidazol-4-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



